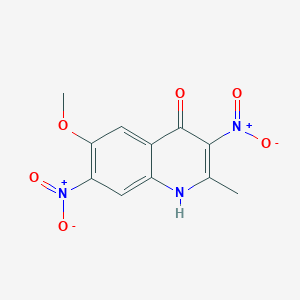
2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione, also known as BMPIQD, is a synthetic compound that belongs to the family of isoquinolinedione derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione is not fully understood, but it is believed to involve multiple pathways. In cancer cells, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and the activation of apoptotic pathways. In inflammation, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. This leads to the suppression of pro-inflammatory cytokines and chemokines. In neurological disorders, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to enhance the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and suppress inflammation. In neurological disorders, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to improve cognitive function and memory, and protect against neuronal damage.
実験室実験の利点と制限
2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous and organic solvents. However, there are also some limitations, including its relatively high cost, low yield, and limited availability.
将来の方向性
There are several future directions for 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione research, including:
1. Development of more efficient and cost-effective synthesis methods to increase the yield and availability of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione.
2. Further investigation of the mechanism of action of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione in cancer, inflammation, and neurological disorders.
3. Exploration of the potential therapeutic applications of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione in other diseases, such as cardiovascular diseases, metabolic disorders, and infectious diseases.
4. Evaluation of the pharmacokinetics and toxicity of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione in animal models and clinical trials.
5. Development of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione analogs with improved potency, selectivity, and pharmacokinetic properties.
Conclusion:
In conclusion, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione is a synthetic compound that has shown promising therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione have been discussed in this paper. Further research is needed to fully understand the potential of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione as a therapeutic agent.
合成法
The synthesis of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione involves the condensation of 4-(1-piperidinylmethylene)phthalic anhydride with benzylamine and methoxyacetic acid in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The structure of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been confirmed by various spectroscopic techniques, including NMR, IR, and MS.
科学的研究の応用
2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorder research, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
(4E)-2-benzyl-7-methoxy-4-(piperidin-1-ylmethylidene)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-28-18-10-11-19-20(14-18)22(26)25(15-17-8-4-2-5-9-17)23(27)21(19)16-24-12-6-3-7-13-24/h2,4-5,8-11,14,16H,3,6-7,12-13,15H2,1H3/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMMYYOLZFCDAV-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN3CCCCC3)C(=O)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=C\N3CCCCC3)/C(=O)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-benzyl-7-methoxy-4-(piperidin-1-ylmethylidene)isoquinoline-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4965448.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4965451.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B4965462.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965464.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]-3-piperidinamine](/img/structure/B4965476.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4965482.png)
![6-bromo-3-{5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B4965490.png)
![N-{1-[1-(2,4-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4965496.png)

![2-[2-(4-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B4965513.png)


![1-[4-(3-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4965532.png)